A Technical Guide to the Historical Synthesis of Hexaethyl Tetraphosphate
A Technical Guide to the Historical Synthesis of Hexaethyl Tetraphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethyl tetraphosphate (B8577671) (HETP), a prominent organophosphate insecticide of the mid-20th century, played a significant role in agriculture before the development of more selective and less toxic alternatives. Marketed notably under the trade name Bladan, HETP was, in reality, a complex mixture of ethyl polyphosphates, with its insecticidal activity primarily attributed to the presence of tetraethyl pyrophosphate (TEPP).[1] This technical guide provides an in-depth exploration of the key historical methods for the synthesis of HETP, presenting available quantitative data, detailed experimental protocols derived from historical records, and visualizations of the chemical processes. It is important to note that historical sources often lack the detailed procedural specifics common in modern chemical literature.
Historical Synthesis Methods
The synthesis of hexaethyl tetraphosphate was pioneered in Germany by Gerhard Schrader in the late 1930s.[2] Subsequently, several other methods were developed and patented. This guide details five principal historical routes to HETP.
The Schrader Process
The original and most cited method for producing HETP was developed by Gerhard Schrader. This process involves the reaction of triethyl phosphate (B84403) with phosphorus oxychloride at elevated temperatures.[2]
Reaction:
POCl₃ + 3(C₂H₅)₃PO₄ → (C₂H₅)₆P₄O₁₃ + 3C₂H₅Cl
Experimental Protocol:
While Schrader's original patent provides the foundational principles, a more detailed experimental protocol can be derived from subsequent related patents and technical reports. The following is a representative procedure:
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Combine triethyl phosphate and phosphorus oxychloride in a molar ratio of approximately 3:1 in a reaction vessel equipped with a stirrer and a reflux condenser.
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Heat the mixture to a temperature between 130°C and 150°C. A temperature of 140°C is often cited as optimal.
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Maintain the reaction at this temperature with continuous stirring. The progress of the reaction can be monitored by measuring the evolution of ethyl chloride gas or by analyzing the decrease in the inorganic chloride content of the reaction mixture.
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The reaction is considered complete when the evolution of ethyl chloride ceases or the inorganic chloride concentration drops to a minimal level.
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The resulting product is a crude mixture containing HETP and other ethyl polyphosphates. Due to its thermal lability, purification by distillation was challenging and often not performed for its use as an insecticide.
Logical Diagram of the Schrader Process:
Catalyzed Schrader Process
To improve the efficiency of the Schrader process, a later US patent described the use of catalysts to increase the reaction rate.
Experimental Protocol:
This method follows the same general procedure as the uncatalyzed Schrader process, with the addition of a catalyst to the initial reaction mixture.
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Combine triethyl phosphate and phosphorus oxychloride in a molar ratio of approximately 3:1.
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Add a catalytic amount of a soluble salt of nickel, cobalt, or manganese, such as their acetates. The catalyst concentration typically ranges from 0.001% to 0.5% of the total weight of the reactants.
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Heat the mixture to the optimal reaction temperature, which is noted to be around 140°C for the synthesis of HETP.
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Maintain the temperature and stirring until the reaction is complete, as indicated by the cessation of ethyl chloride evolution.
The use of a catalyst was reported to significantly reduce the reaction time.
Workflow for the Catalyzed Schrader Process:
Reaction of Phosphorus Oxychloride with Ethanol (B145695)
An alternative German method for producing HETP involved the direct reaction of phosphorus oxychloride with ethyl alcohol. This process was reported to require lower pressure than the Schrader process.
Experimental Protocol:
Details of this specific synthesis are sparse in readily available literature, but a general procedure can be inferred from patents describing the formation of related ethyl phosphates.
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In a reaction vessel equipped for operation under reduced pressure, phosphorus oxychloride is reacted with an excess of anhydrous ethanol.
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The reaction is typically carried out at a lower temperature range, for instance, between 0°C and 50°C.
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The reaction proceeds with the evolution of hydrogen chloride gas, which is removed by the application of a vacuum.
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The resulting mixture of ethyl chlorophosphates is then likely heated, possibly with the further addition of ethanol or under conditions that promote condensation to form the polyphosphate backbone of HETP.
Conceptual Pathway for HETP Synthesis from POCl₃ and Ethanol:
Reaction of Triethyl Phosphate with Phosphorus Pentoxide (Woodstock Process)
A method patented by W. H. Woodstock involves the reaction of triethyl phosphate with phosphorus pentoxide.
Experimental Protocol:
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Triethyl phosphate is placed in a reaction vessel.
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Phosphorus pentoxide is gradually added to the triethyl phosphate. The reaction is exothermic, and cooling may be necessary to maintain the desired temperature.
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The reaction temperature is generally maintained at a moderate level, for example, around 50-100°C.
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After the addition of phosphorus pentoxide is complete, the mixture is stirred for a period to ensure the reaction goes to completion.
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The resulting product is a mixture of ethyl polyphosphates, including HETP.
Diagram of the Woodstock Process:
Reaction of Diethyl Ether with Phosphorus Pentoxide
Another historical method for producing mixtures containing HETP involved the reaction of diethyl ether with phosphorus pentoxide. This reaction cleaves the C-O bond of the ether.
Experimental Protocol:
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Diethyl ether and phosphorus pentoxide are heated together in a sealed reaction vessel (autoclave) to withstand the pressure generated.
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The reaction is carried out at elevated temperatures, typically in the range of 150-200°C.
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The reaction time can vary depending on the temperature and the scale of the reaction.
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After cooling, the reaction vessel contains a mixture of ethyl polyphosphates.
Conceptual Diagram of the Diethyl Ether and P₂O₅ Reaction:
Quantitative Data Summary
The following table summarizes the available quantitative data for the historical synthesis methods of hexaethyl tetraphosphate. It is important to recognize that "yield" in historical contexts for HETP often referred to the total weight of the crude product mixture rather than the yield of a pure, isolated compound.
| Synthesis Method | Key Reactants | Molar Ratio (Reactant 1:Reactant 2) | Temperature (°C) | Pressure | Catalyst | Reaction Time | Reported Yield/Purity |
| Schrader Process | Triethyl Phosphate, Phosphorus Oxychloride | ~ 3:1 | 130 - 150 | Atmospheric | None | Not specified, but implied to be several hours | Not consistently reported; product is a mixture. |
| Catalyzed Schrader Process | Triethyl Phosphate, Phosphorus Oxychloride | ~ 3:1 | ~ 140 | Atmospheric | Ni, Co, or Mn salts (0.001-0.5 wt%) | Significantly reduced compared to uncatalyzed | Not specified, but faster reaction rates noted. |
| POCl₃ and Ethanol | Phosphorus Oxychloride, Ethanol | Excess Ethanol | 0 - 50 (initial) | Reduced | None | Not specified | Not specified |
| Woodstock Process | Triethyl Phosphate, Phosphorus Pentoxide | Not specified | 50 - 100 | Atmospheric | None | Not specified | Product is a mixture of polyphosphates. |
| Diethyl Ether and P₂O₅ | Diethyl Ether, Phosphorus Pentoxide | Not specified | 150 - 200 | Autogenic (High) | None | Not specified | Product is a mixture of polyphosphates. |
Historical Analytical Methods
The characterization of HETP in the 1940s and 1950s was challenging due to the complex nature of the product mixture and the analytical techniques available at the time. Methods would have likely included:
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Elemental Analysis: To determine the empirical formula of the mixture.
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Boiling Point Determination: Although decomposition was an issue.
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Density and Refractive Index Measurements: For quality control of the crude product.
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Hydrolysis and Titration: The polyphosphate linkages are susceptible to hydrolysis, and the resulting phosphoric acid derivatives could be quantified by titration.
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Bioassays: The insecticidal activity of a batch would have been a primary measure of its "potency," which indirectly reflected the concentration of the active components like TEPP.
Modern techniques such as NMR and chromatography, which are now standard for characterizing such complex mixtures, were not available for routine analysis during the peak of HETP production.
Conclusion
The historical synthesis of hexaethyl tetraphosphate reflects the ingenuity of mid-20th-century industrial chemistry, driven by the demand for effective agricultural pesticides. The methods developed, particularly the Schrader process and its catalyzed variations, were effective in producing a potent insecticidal mixture. However, the nature of these reactions led to a product of variable composition, a factor that, along with its high toxicity to non-target organisms, contributed to its eventual replacement by more refined and safer alternatives. This guide provides a consolidated overview of these pioneering synthetic efforts based on the available historical documentation.
